1-(2,6-Diethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
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Overview
Description
1-(2,6-Diethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is an organic compound characterized by its unique structure, which includes a diethylphenyl group and a sulfanylidene-diazinane core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Diethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of 2,6-diethylphenylamine with carbon disulfide and chloroacetic acid under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Diethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted diazinane derivatives.
Scientific Research Applications
1-(2,6-Diethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2,6-Diethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound’s sulfanylidene group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the diazinane ring may interact with nucleic acids or proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
2,6-Diethylphenylamine: A precursor in the synthesis of 1-(2,6-Diethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione.
2,6-Diethylphenyl isothiocyanate: Shares the diethylphenyl group but differs in its functional groups.
2,6-Diethylphenyl thiourea: Another compound with a similar core structure but different functional groups
Uniqueness: this compound is unique due to its combination of a diethylphenyl group and a sulfanylidene-diazinane core. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2,6-diethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-3-9-6-5-7-10(4-2)13(9)16-12(18)8-11(17)15-14(16)19/h5-7H,3-4,8H2,1-2H3,(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUMZHIBQKJRJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C(=O)CC(=O)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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